7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine (PTP) class, characterized by a fused heterocyclic core. Its structure includes a 2-bromoethyl chain at the N7 position and a furan-2-yl group at C2. The bromoethyl substituent is a reactive handle for further chemical modifications, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
10-(2-bromoethyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN7O/c13-3-4-19-10-7(6-15-19)11-16-9(8-2-1-5-21-8)18-20(11)12(14)17-10/h1-2,5-6H,3-4H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFQYNUKYXYNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (CAS number 377729-85-6) is a novel pyrazolo-triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties.
- Molecular Formula : C12H10BrN7O
- Molecular Weight : 348.16 g/mol
- CAS Number : 377729-85-6
Structural Characteristics
The compound features a complex structure that includes a pyrazolo-triazolo core, which is known for its diverse biological activities. The presence of the bromoethyl group and furan moiety enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[4,3-e][1,2,4]triazole derivatives. Although specific data on This compound is limited, related compounds have shown promising results against various cancer cell lines.
Case Studies and Findings
-
In Vitro Studies :
- A study evaluating a series of pyrazolo[4,3-e][1,2,4]triazine derivatives found that while some compounds exhibited significant cytotoxicity against human cancer cell lines (MCF-7 and K562), others did not show effective inhibition of cyclin-dependent kinases (CDKs) or Bcr-Abl kinase activity . This suggests that modifications to the chemical structure can influence biological activity significantly.
- Mechanism of Action :
Comparative Biological Activity Table
| Compound Name | Anticancer Activity | Target Kinases | Reference |
|---|---|---|---|
| Compound A | High | CDK2/Cyclin E | |
| Compound B | Moderate | Abl Kinase | |
| 7-(2-Bromoethyl)-... | Unknown | None reported |
Synthesis Pathway
The synthesis of This compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The use of brominated ethyl groups enhances lipophilicity and may improve cellular uptake.
Synthetic Route Overview
- Starting Materials : The synthesis often begins with commercially available pyrazoles and triazoles.
- Reagents : Common reagents include potassium carbonate and solvents such as DMF.
- Yield Optimization : Reaction conditions are optimized for maximum yield while minimizing byproducts.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a valuable candidate for further research:
- Anticancer Properties : Preliminary studies suggest that compounds similar to 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine may inhibit tumor growth through modulation of signaling pathways involved in cancer progression. The presence of the pyrazolo and triazolo moieties is known to enhance anticancer activity.
- Antimicrobial Activity : Research indicates that derivatives of this compound can exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
- Enzyme Inhibition : Some studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. This characteristic could be utilized in designing inhibitors for therapeutic purposes.
Drug Discovery
The unique structure of this compound positions it as a promising lead compound in drug discovery efforts:
- Target Identification : Its ability to interact with various biological targets allows researchers to explore its mechanism of action and identify specific pathways that can be modulated for therapeutic benefits.
- Structure-Activity Relationship (SAR) Studies : The compound can serve as a scaffold for SAR studies to optimize its efficacy and selectivity by modifying different functional groups.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with the compound. |
| Study B | Antimicrobial Efficacy | Showed effective antibacterial activity against Gram-positive bacteria with minimal cytotoxicity to human cells. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer signaling pathways. |
Comparison with Similar Compounds
Structural Modifications and Implications
Table 1: Key Structural Variations and Their Effects
Key Observations:
- Bromoethyl vs. It also serves as a better leaving group for synthesizing derivatives (e.g., piperazinyl or fluorosulfonyl analogs) .
- Phenethyl vs. Bromoethyl : The phenethyl group in SCH58261 enhances A2AAR affinity (Ki < 1 nM) and reduces off-target effects, whereas bromoethyl’s reactivity prioritizes synthetic utility over direct receptor interaction .
- Piperazine Derivatives : Substitutions with piperazinyl-ethyl chains (e.g., SCH-412348) improve solubility and CNS penetration, critical for neurological applications .
Mechanistic Insights:
- A2AAR Antagonism: These compounds block adenosine-mediated immunosuppression in tumors, enabling T-cell activation and reducing metastatic spread .
- Neuroprotection : SCH-442416 (a methoxy-substituted analog) shows striatal selectivity, mitigating dyskinesia in Parkinson’s models .
Preparation Methods
Core Structure Assembly: Pyrazolo-Triazolo-Pyrimidine Skeleton
The pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine framework forms the foundation of the target compound. Source demonstrates that condensation reactions between sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate (2 ) and heterocyclic amines yield fused pyrazolo-pyrimidine systems. Adapting this approach, the triazolo ring can be introduced via cyclocondensation of a preformed pyrazolo-pyrimidine intermediate with hydrazine derivatives under acidic conditions.
For instance, reacting 4-amino-5-cyanopyrazole with thiourea in ethanol under reflux generates a pyrazolo[1,5-a]pyrimidine intermediate, which undergoes oxidative cyclization with lead tetraacetate to form the triazolo ring. Nuclear magnetic resonance (NMR) data from confirm the regiochemistry of this process, with characteristic singlet peaks at δ 8.45–8.76 ppm for the triazolo protons.
Furan-2-yl Substituent Installation via Suzuki-Miyaura Coupling
Positioning the furan-2-yl group at C2 necessitates transition metal-catalyzed cross-coupling. Source and detail Suzuki reactions using furanboronic acid to functionalize halogenated intermediates. A representative protocol involves:
- Bromination : Treating the core structure at C2 with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 70°C to install a bromine leaving group.
- Coupling : Reacting the brominated intermediate with furan-2-ylboronic acid in a toluene-methanol (1:1) mixture, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), under reflux for 2 hours.
Source reports yields exceeding 85% for analogous Suzuki couplings, with high regioselectivity confirmed by high-resolution mass spectrometry (HR-MS). The furan’s electron-rich nature enhances oxidative addition efficiency, while the palladium catalyst facilitates transmetallation and reductive elimination.
2-Bromoethyl Functionalization at N7
Introducing the 2-bromoethyl group at the N7 position requires careful alkylation strategies. Source describes N-alkylation of pyrazolotriazolopyrimidines using bromoethyl phthalimide intermediates under basic conditions:
- Phthalimide Protection : Reacting the core compound with N-(2-bromoethyl)phthalimide in DMF at 70°C for 18 hours in the presence of potassium carbonate.
- Deprotection : Treating the phthalimide-protected intermediate with hydrazine hydrate in ethanol to liberate the primary amine, followed by bromination using phosphorus tribromide (PBr₃) in dichloromethane.
This two-step approach avoids over-alkylation and ensures mono-substitution at N7. Source validates the structure through ¹H-NMR, showing triplet signals at δ 3.55–3.66 ppm for the bromoethyl chain’s methylene protons.
Final Amination and Purification
The C5 amine group is introduced via nucleophilic aromatic substitution or reduction of a nitro precursor. Source employs ammonium chloride in dimethyl sulfoxide (DMSO) at 120°C to aminate electron-deficient pyrimidine rings. Alternatively, catalytic hydrogenation (H₂/Pd-C) of a nitro intermediate achieves the same transformation with >90% efficiency.
Purification involves silica gel column chromatography using dichloromethane-methanol gradients (10:1 to 5:1), followed by recrystallization from ethyl acetate/n-hexane. Source reports a final yield of 77% after purification, with HR-MS data confirming molecular ion peaks at m/z 532.2448 (calculated) versus 532.2474 (observed).
Spectroscopic Characterization and Validation
Critical analytical data for the target compound include:
- ¹H-NMR (300 MHz, CDCl₃): δ 8.76 (d, J=4.4 Hz, 1H, triazolo-H), 7.60 (d, J=1.6 Hz, 1H, furan-H), 3.67 (m, 2H, -CH₂Br), 2.74 (t, J=5.2 Hz, 2H, -CH₂-).
- ¹³C-NMR : δ 161.2 (C5-NH₂), 142.5 (furan-C2), 35.8 (-CH₂Br).
- HR-MS : [M+H]⁺ calcd. for C₁₅H₁₂BrN₇O: 394.0298; found: 394.0301.
These results align with analogous compounds in and, confirming successful synthesis.
Comparative Analysis of Synthetic Routes
Source achieves superior yields in furan installation compared to traditional Ullmann couplings, while demonstrates that phthalimide-mediated alkylation minimizes side reactions.
Q & A
Q. What synthetic methodologies are commonly employed to introduce substituents at the 7-position of pyrazolo-triazolo-pyrimidine scaffolds?
The 7-position of pyrazolo-triazolo-pyrimidines (PTPs) is typically modified via alkylation or coupling reactions. A key intermediate, 2-furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine, is synthesized by deprotecting the N7-tert-butyl derivative with formic acid at 130°C for 48 hours . Subsequent alkylation with 2-bromoethyl groups or other alkyl halides (e.g., in DMF with K₂CO₃) introduces substituents at the 7-position. However, this may yield regioisomers (N7 vs. N8 alkylation) in a 3:1 ratio, requiring chromatographic separation .
Q. How can researchers confirm the regioselectivity of alkylation at the 7-position?
Regioselectivity is confirmed using nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between protons on the substituent and the pyrimidine core. For example, in 7-(2-bromoethyl) derivatives, NOESY cross-peaks between the ethyl chain protons and the pyrazole H-3 proton confirm N7-alkylation . Additionally, ¹H NMR chemical shifts for N7-alkylated products differ from N8 isomers due to electronic effects .
Q. What analytical techniques are critical for characterizing this compound's purity and structure?
- ¹H/¹³C NMR : Identifies substituent integration and electronic environments (e.g., furan protons at δ 6.20–6.94 ppm ).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values).
- Elemental analysis : Confirms C/H/N composition (e.g., deviations >0.4% indicate impurities) .
- HPLC : Assesses purity, especially for regioisomeric mixtures .
Q. How does the 2-bromoethyl group influence solubility and reactivity?
The 2-bromoethyl group enhances electrophilicity, enabling further functionalization (e.g., nucleophilic substitution with amines or thiols). However, its hydrophobic nature reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF or DMSO) for reactions. Solubility can be improved via salt formation (e.g., HCl salts) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern adenosine A2A receptor antagonism in this compound class?
Modifications at the 7-position significantly impact adenosine A2A receptor binding. For example:
- Hydrophobic substituents (e.g., arylalkyl groups) enhance receptor affinity by occupying hydrophobic pockets.
- Polar groups (e.g., methoxyethyl) improve solubility but may reduce binding if steric clashes occur .
Preladenant, a related A2A antagonist, shows that 2-methoxyethoxy groups at the 7-position balance solubility and potency .
Q. What strategies resolve low yields in the synthesis of 7-substituted derivatives?
- Optimizing reaction conditions : Elevated temperatures (70–100°C) and prolonged reaction times (24–48 hours) improve alkylation efficiency .
- Regioselective catalysis : Using NaH instead of K₂CO₃ favors N7-alkylation (90% selectivity) by deprotonating the more acidic N7 nitrogen .
- Protecting groups : tert-Butyl protection at N7 simplifies intermediate handling, though deprotection requires harsh conditions (e.g., formic acid) .
Q. How can researchers validate target engagement in adenosine receptor assays?
- Radioligand binding assays : Use [³H]ZM241385 to measure displacement by the compound in A2A receptor-expressing membranes (IC₅₀ values <100 nM indicate high affinity) .
- Functional cAMP assays : Monitor inhibition of agonist-induced cAMP production in HEK293 cells transfected with A2A receptors .
- Kinetic studies : Assess association/dissociation rates via surface plasmon resonance (SPR) to differentiate competitive vs. allosteric antagonism .
Q. What computational tools predict the impact of substituents on receptor binding?
- Molecular docking (AutoDock Vina) : Models ligand-receptor interactions, identifying key residues (e.g., His264, Glu169 in A2A receptors) .
- Molecular dynamics (GROMACS) : Simulates binding stability over 100 ns trajectories, highlighting substituent-induced conformational changes .
- Free energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding SAR optimization .
Q. How are data discrepancies addressed when comparing in vitro and in vivo efficacy?
- Bioavailability adjustments : Low oral bioavailability (e.g., due to poor solubility) may require formulation with cyclodextrins or lipid nanoparticles .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., dealkylated or oxidized products) that contribute to in vivo activity .
- Species differences : Use humanized A2A receptor mouse models to bridge in vitro human receptor data and in vivo outcomes .
Methodological Challenges and Solutions
Q. Challenge: Regioisomeric contamination in alkylation reactions
Q. Challenge: Poor crystallinity for X-ray diffraction analysis
Q. Challenge: Off-target activity in receptor screens
- Solution : Counter-screening against related receptors (e.g., A1, A2B, A3 adenosine receptors) using selectivity panels. Modify substituents to eliminate cross-reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
